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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working to

enhance the palatability of functional foods containing Palatinose™ (isomaltulose).

Troubleshooting Guide
This guide addresses common issues encountered during the formulation of functional foods

with Palatinose™, offering potential causes and solutions to optimize taste and texture.
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Issue Potential Cause(s) Suggested Solution(s)

Insufficient Sweetness

Palatinose™ has a milder

sweetness than sucrose

(about 50%).[1][2][3][4][5] The

formulation may not account

for this difference.

- Increase the concentration of

Palatinose™. - Combine

Palatinose™ with high-

intensity sweeteners (e.g.,

sucralose, acesulfame K) to

achieve the desired sweetness

profile.[6] - A 1:1 replacement

of sucrose with Palatinose™

by weight can be a starting

point, followed by adjustments.

[4]

Unpleasant Aftertaste from

Functional Ingredients

Bitter or metallic notes from

active ingredients (e.g.,

botanicals, minerals, proteins)

are not adequately masked.[7]

- Leverage Palatinose's ability

to mask off-tastes of

ingredients like omega-3 fatty

acids and soy.[1] - Incorporate

flavor modulators or blockers

to specifically target the off-

notes.[7] - Utilize

encapsulation techniques for

highly bitter compounds to

create a physical barrier.[8][9]

[10]

Poor Mouthfeel (e.g.,

chalkiness, thinness)

The formulation lacks the

desired texture and body,

which can be a common issue

in low-sugar or high-protein

products.[7][11][12]

- Palatinose™ provides volume

and texture similar to sucrose.

[1] Ensure adequate

concentration. - Incorporate

hydrocolloids (e.g., xanthan

gum, guar gum) or soluble

fibers (e.g., inulin) to improve

viscosity and creaminess.[12]

[13] - For high-protein

beverages that can have a dry

mouthfeel, use a flavor and

sweetener system to enhance
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and prolong flavor perception.

[12]

Solubility Issues (e.g.,

grittiness)

The concentration of

Palatinose™ exceeds its

solubility limit at a given

temperature.

- The solubility of Palatinose™

is approximately 29 g/100g of

solution at 20°C.[1] Ensure the

concentration is within this

limit. - Increase the

temperature of the solvent

(e.g., water) during processing

to improve solubility.[14] -

Agitate the solution sufficiently

to ensure complete dissolution.

Product Instability (e.g., color

change, degradation)

The formulation may be

undergoing chemical

reactions, such as the Maillard

reaction, or degradation of

active ingredients.

- Palatinose™ is highly stable

under acidic conditions and

resistant to heat processing.[1]

[2] - The Maillard reaction with

Palatinose™ typically occurs at

higher temperatures (around

140°C) compared to other

reducing sugars.[1] -

Palatinose™'s stability can

help protect acid-sensitive

ingredients from hydrolysis.[1]

Frequently Asked Questions (FAQs)
1. What is Palatinose™ and how does it differ from sucrose?

Palatinose™, or isomaltulose, is a disaccharide derived from sucrose through an enzymatic

rearrangement.[1][3] While both are composed of glucose and fructose, the bond connecting

them in Palatinose™ (an α-1,6-glycosidic bond) is more stable than in sucrose (an α-1,2-

glycosidic bond).[4][5] This structural difference results in a slower digestion and absorption

process, leading to a low glycemic index (GI) of 32.[1][2][5][15]

2. What is the sweetness profile of Palatinose™?
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Palatinose™ has a mild, natural sweetness that is about 40-50% that of sucrose, without any

aftertaste.[2][3][4][5] This allows the natural flavors of other ingredients in the formulation to be

more prominent.[3]

3. Can Palatinose™ be used to mask the off-tastes of other functional ingredients?

Yes, Palatinose™ has been observed to have a masking effect on the taste and odor of

functional ingredients such as omega-3 fatty acids and soy.[1] Its mild sweetness and ability to

provide bulk can help balance the overall flavor profile and reduce the perception of

undesirable notes.

4. What are the key technological advantages of using Palatinose™ in functional food

formulations?

Palatinose™ offers several technological benefits:

High Stability: It is resistant to acid hydrolysis and heat, making it suitable for a wide range of

processing conditions.[1][2]

Low Hygroscopicity: It absorbs very little moisture, which prevents caking and lumping in

powdered products and contributes to a longer shelf life.[4][16]

Good Solubility: It has good solubility in water, which increases with temperature.[1][14]

Texture and Mouthfeel: It provides volume and a mouthfeel similar to sucrose.[1]

5. How does Palatinose™ contribute to the health profile of a functional food?

Palatinose™ offers several health benefits:

Low Glycemic Index (GI 32): It provides a slow, sustained release of energy, avoiding sharp

peaks and drops in blood glucose levels.[1][2][5][15] This makes it suitable for products

aimed at sustained energy and blood sugar management.[17][18][19][20]

Tooth-Friendly: It is non-cariogenic as it is not readily fermented by oral bacteria.[2][3][4]

Promotes Fat Oxidation: Studies have shown that consuming Palatinose™ can increase fat

oxidation during physical activity.[1][16][21]
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Experimental Protocols
1. Protocol for Sensory Evaluation of Palatability

This protocol outlines a method for conducting a sensory panel to evaluate the palatability of a

functional food containing Palatinose™.

Objective: To assess and compare the taste, mouthfeel, and overall acceptability of different

formulations.

Panelists: Recruit 10-15 trained sensory panelists.

Samples: Prepare samples of the functional food with varying concentrations of

Palatinose™ and/or in combination with other sweeteners or masking agents. Include a

control sample (e.g., with sucrose or no sweetener).

Procedure:

Randomize the order of sample presentation for each panelist.

Provide panelists with water and unsalted crackers to cleanse their palate between

samples.

Instruct panelists to evaluate each sample based on a 9-point hedonic scale for attributes

such as sweetness intensity, bitterness, aftertaste, mouthfeel (e.g., creaminess, grittiness),

and overall liking.

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to

determine significant differences between formulations.

2. Protocol for Determining Solubility of Palatinose™ in a Formulation

This protocol describes a method to determine the maximum solubility of Palatinose™ in a

liquid functional food base.

Objective: To determine the saturation point of Palatinose™ in a given liquid matrix at a

specific temperature.
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Materials: Liquid base of the functional food, Palatinose™ powder, magnetic stirrer with

hotplate, thermometer, analytical balance.

Procedure:

Measure a known volume of the liquid base into a beaker and place it on the magnetic

stirrer.

Maintain a constant temperature (e.g., 20°C).

Gradually add pre-weighed amounts of Palatinose™ to the liquid while stirring

continuously.

Continue adding Palatinose™ until a precipitate begins to form and does not dissolve

after prolonged stirring (e.g., 30 minutes).

The total amount of dissolved Palatinose™ divided by the initial volume of the liquid base

represents the solubility at that temperature.

Data Presentation: Record the solubility in g/100 mL at the tested temperature.
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Caption: Workflow for sensory evaluation of functional foods.
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Caption: Decision tree for troubleshooting palatability issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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